

Spectroscopic Analysis of Iodopropynyl Butylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	lodopropynyl butylcarbamate	
Cat. No.:	B030500	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

lodopropynyl butylcarbamate (IPBC) is a widely utilized biocide and preservative in various industries, including cosmetics, paints, and wood preservation. Its efficacy against a broad spectrum of fungi and yeast necessitates robust analytical methods for its identification, quantification, and quality control. This technical guide provides an in-depth overview of the spectroscopic analysis of IPBC, detailing the principles and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided, and quantitative data are summarized for ease of reference. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and analysis of products containing IPBC.

Chemical Structure and Properties

• IUPAC Name: 3-iodoprop-2-yn-1-yl butylcarbamate

CAS Number: 55406-53-6

Molecular Formula: C₈H₁₂INO₂

Molecular Weight: 281.09 g/mol .[1]

- Appearance: White to off-white crystalline solid.[1]
- Solubility: Sparingly soluble in water (156 mg/L), soluble in organic solvents like methanol.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Iodopropynyl butylcarbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of IPBC. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for **Iodopropynyl Butylcarbamate**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.82	S	2H	-O-CH2-C≡CI
~3.18	t	2H	-NH-CH2-CH2-
~1.48	m	2H	-NH-CH2-CH2-CH2-
~1.35	m	2H	-CH2-CH2-CH3
~0.93	t	3H	-CH2-CH2-CH3

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from PubChem.

Table 2: ¹³C NMR Spectroscopic Data for **Iodopropynyl Butylcarbamate**

Chemical Shift (δ) ppm	Assignment
~155.3	C=O (Carbamate)
~88.8	-C≡CI
~53.8	-O-CH₂-C≡CI
~40.9	-NH-CH ₂ -
~31.9	-NH-CH2-CH2-
~19.9	-CH2-CH2-CH3
~13.7	-CH2-CH2-CH3
~3.6	-C≡CI

Solvent: CDCl₃, Frequency: 100.40 MHz. Data sourced from PubChem.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in IPBC based on their characteristic vibrational frequencies.

Table 3: Theoretical FTIR Peak Assignments for Iodopropynyl Butylcarbamate

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3300	N-H stretch	Amine (in carbamate)
~2960-2850	C-H stretch	Alkane
~2100	C≡C stretch	Alkyne
~1715	C=O stretch	Carbonyl (in carbamate)
~1530	N-H bend	Amine (in carbamate)
~1250	C-O stretch	Ester (in carbamate)
~500	C-I stretch	Iodoalkyne

Note: These are approximate values based on typical functional group absorption ranges. Actual peak positions may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of IPBC, aiding in its identification and structural confirmation. Electron impact (EI) or electrospray ionization (ESI) are common techniques.

Table 4: Mass Spectrometry Data for Iodopropynyl Butylcarbamate

m/z	Interpretation
281	[M]+, Molecular ion
154	[M - I]+
128	[1]+
100	[CH3(CH2)3NHCO]+
57	[CH ₃ (CH ₂) ₃ N] ⁺

Note: Fragmentation patterns for carbamates can be complex. The listed fragments are predicted based on the structure of IPBC and common fragmentation pathways of carbamates, which often involve cleavage at the carbamate group and loss of the halogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. For IPBC, the absorption is in the UV region.

Table 5: UV-Visible Spectroscopic Data for Iodopropynyl Butylcarbamate

λmax (nm)	Molar Absorptivity (ε)	Solvent
~275	Data not readily available	Dichloromethane

Note: The UV absorbance maximum of IPBC is reported to be below 350 nm. The peak at approximately 275 nm is attributed to the electronic transitions in the molecule. The molar absorptivity is dependent on the specific solvent and concentration.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Iodopropynyl butylcarbamate**. Instrument-specific parameters should be optimized.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of IPBC in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: $\delta H = 7.26$ ppm, $\delta C = 77.16$ ppm).
- Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy

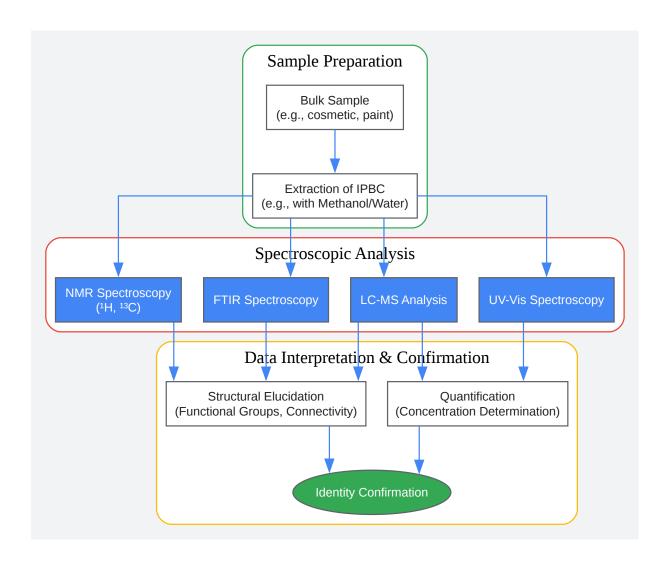
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of IPBC with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet die and press under high pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
 - Place the IPBC pellet in the sample holder and acquire the sample spectrum.
 - Typically, scan the range from 4000 to 400 cm^{−1}.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (HPLC-ESI-MS)

- Sample Preparation: Prepare a stock solution of IPBC in a suitable solvent such as methanol
 or acetonitrile at a concentration of ~1 mg/mL. Further dilute to the ng/mL to μg/mL range for
 analysis.
- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
- HPLC Conditions:

- o Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both typically with 0.1% formic acid to promote ionization.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL.
- MS Conditions:
 - Ionization Mode: Positive ion mode is often used for carbamates.
 - Scan Mode: Full scan mode to detect the molecular ion and selected ion monitoring (SIM) for targeted quantification.
 - Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of the [M+H]⁺ or other relevant adduct ions.
- Data Analysis: Identify the peak corresponding to IPBC based on its retention time and mass-to-charge ratio.

UV-Vis Spectroscopy


- Sample Preparation: Prepare a dilute solution of IPBC in a UV-transparent solvent (e.g., dichloromethane, methanol, or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Fill a reference cuvette with the pure solvent and the sample cuvette with the IPBC solution.

- Scan the wavelength range from 400 nm down to 200 nm.
- Data Processing: The spectrophotometer will record the absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an unknown sample suspected to contain **lodopropynyl butylcarbamate**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-lodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lodopropynyl butylcarbamate Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Iodopropynyl Butylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030500#spectroscopic-analysis-of-iodopropynyl-butylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

